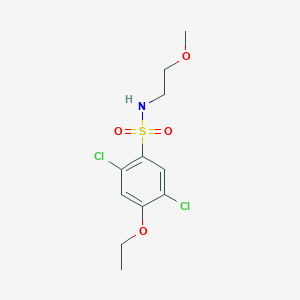
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide family. It is a white crystalline powder that is odorless and tasteless. Diclazuril has been widely used in veterinary medicine as an antiprotozoal drug to treat coccidiosis in poultry, swine, and other animals. It has also been studied for its potential use in human medicine.
科学的研究の応用
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. Coccidiosis is a common disease that affects poultry, swine, and other animals, causing significant economic losses in the livestock industry. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be highly effective in preventing and treating coccidiosis in animals. It works by inhibiting the development of the parasite in the host's intestinal tract.
In addition to its veterinary applications, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential use in human medicine. It has been shown to have antiparasitic activity against several species of protozoa, including Toxoplasma gondii, which causes toxoplasmosis in humans. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been investigated for its potential use in the treatment of other parasitic diseases such as malaria and leishmaniasis.
作用機序
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the mitochondrial electron transport chain in the parasite, leading to a decrease in ATP production and ultimately the death of the parasite. It has also been suggested that 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide may interfere with the synthesis of DNA and RNA in the parasite.
Biochemical and physiological effects:
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have minimal toxicity in animals and humans. In animals, it is rapidly absorbed and metabolized, with the majority of the drug excreted in the feces. In humans, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be well-tolerated, with no serious adverse effects reported.
実験室実験の利点と制限
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in lab experiments. It is highly effective against coccidia and other protozoa, making it a valuable tool for studying these parasites. It is also relatively easy to synthesize and purify, making it readily available for research.
However, there are also some limitations to the use of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. It has a narrow spectrum of activity, and may not be effective against all species of coccidia or other protozoa. In addition, the exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is the development of new formulations of the drug for use in humans. Another area of research is the investigation of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide's potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, which could lead to the development of new drugs with similar activity against parasites.
合成法
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium carbonate or triethylamine. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
特性
製品名 |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO4S |
分子量 |
328.2 g/mol |
IUPAC名 |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-18-10-6-9(13)11(7-8(10)12)19(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChIキー |
QSLWPQWGTPFCDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
正規SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)







